2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine

Catalog No.
S733587
CAS No.
5226-51-7
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
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2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine

CAS Number

5226-51-7

Product Name

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine

IUPAC Name

2,2-dimethyl-1,4-dihydro-3,1-benzoxazine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-10(2)11-9-6-4-3-5-8(9)7-12-10/h3-6,11H,7H2,1-2H3

InChI Key

MAEQOIDZBKIVHI-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2CO1)C

Canonical SMILES

CC1(NC2=CC=CC=C2CO1)C

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine is a heterocyclic compound characterized by a six-membered ring containing one nitrogen and one oxygen atom. The molecular formula is C10H13NC_{10}H_{13}N with a molecular weight of approximately 161.22 g/mol. This compound features a dimethyl group at the 2-position and is part of the broader class of benzoxazines, which are known for their diverse biological activities and potential applications in medicinal chemistry.

  • Formation from 2-Aminobenzyl Alcohol: One common method involves the reaction of 2-aminobenzyl alcohol with acetone in an acidic medium. This reaction leads to the formation of the desired oxazine compound through cyclization and dehydration processes.
  • Reduction Reactions: The compound can also undergo reduction reactions to modify its substituents or improve its biological activity. For example, nitroso derivatives can be reduced using zinc in acetic acid to yield amino-substituted variants .
  • Reactions with Isocyanates: The compound can react with various isocyanates or isothiocyanates to form substituted derivatives, expanding its chemical diversity and potential applications .

Research indicates that 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine exhibits significant biological activity. It has been evaluated for its role as an inhibitor of glucose-induced insulin release, although it was found to be less effective than its chroman counterparts . Additionally, certain derivatives of this compound have demonstrated myorelaxant properties on vascular smooth muscle cells, suggesting potential therapeutic applications in managing vascular conditions .

The synthesis methods for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine include:

  • Acid-Catalyzed Cyclization: Utilizing 2-aminobenzyl alcohol and acetone under acidic conditions to facilitate cyclization.
  • Ring Closure from Precursor Compounds: Starting from 2-amino-4-chlorophenol and performing a series of reactions including bromination and reduction to achieve the final oxazine structure .

These methods highlight the versatility of synthetic pathways available for producing this compound and its derivatives.

The applications of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine are varied:

  • Pharmaceuticals: Due to its biological activity, it has potential uses in developing medications for diabetes management and vascular diseases.
  • Material Science: Its unique structural properties may lend it utility in creating advanced materials or polymers.

Interaction studies involving 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine have focused on its pharmacological effects on various biological systems. Notably, studies have shown that certain derivatives act as calcium entry blockers in vascular smooth muscle cells. This property may contribute to their myorelaxant effects observed in experimental settings . Furthermore, ongoing research aims to elucidate the mechanisms behind these interactions to optimize therapeutic efficacy.

Several compounds are structurally similar to 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine. These include:

  • Benzoxazine Derivatives: Such as 3-methylbenzoxazine and other substituted benzoxazines which share similar ring structures but differ in substituents.
  • Chromans: Compounds like 2,2-Dimethylchroman that serve as analogs but exhibit different biological activities.

Comparison Table

Compound NameStructure TypeKey ActivityUniqueness
2,2-Dimethyl-1,4-dihydro-2H-benzoxazineBenzoxazineInsulin release inhibitionUnique dimethyl substitution
3-MethylbenzoxazineBenzoxazineVascular effectsDifferent methyl substitution
2,2-DimethylchromanChromanK ATP channel openingDistinct structural framework

This comparison highlights the unique structural features of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine that contribute to its distinct biological properties compared to related compounds.

The discovery of benzoxazine derivatives traces back to 1944, when Holly and Cope first synthesized small-molecule benzoxazines through Mannich condensation reactions. However, 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine emerged as a distinct entity in the late 20th century, driven by advances in heterocyclic chemistry. Early work by Burke et al. in the 1950s laid foundational insights into benzoxazine reactivity, while 21st-century innovations in catalytic cyclization enabled precise synthesis of substituted variants like this dimethylated derivative. The compound gained prominence after 2000 as researchers recognized its utility in polymer science and medicinal chemistry.

Classification within Heterocyclic Chemistry

This compound belongs to the 1,3-benzoxazine subclass, characterized by:

  • A bicyclic system fusing a benzene ring with a six-membered oxazine ring containing oxygen at position 1 and nitrogen at position 3
  • Substituents: Methyl groups at C2 and C2', with a dihydro structure at positions 1-4 (Figure 1)
  • IUPAC name: 2,2-Dimethyl-3,4-dihydro-2H-benzo[d]oxazine

Its classification aligns with the broader benzoxazine family but distinguishes itself through steric effects from the geminal dimethyl groups, which influence ring-opening kinetics and polymerizability.

Significance in Materials Science and Organic Synthesis

The compound serves dual roles:

  • Materials Science: As a monomer for polybenzoxazines—thermoset polymers with high thermal stability (Tg > 200°C) and low dielectric constants (ε < 3)
  • Organic Synthesis: As a scaffold for pharmaceuticals, exemplified by derivatives showing antimicrobial (MIC: 0.313 µM vs. Pseudomonas aeruginosa) and anti-proliferative activities (IC50: <1 µM in cancer cell lines)

Molecular Formula and Structural Representation

2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine is a heterocyclic organic compound belonging to the benzoxazine family, characterized by a bicyclic structure consisting of a benzene ring fused to an oxazine ring [1] [3]. The compound possesses the molecular formula C₁₀H₁₃NO with a molecular weight of 163.22 g/mol [1] [3] [2]. The structural representation reveals a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms, fused to a benzene ring system [3] [4].

The canonical Simplified Molecular Input Line Entry System representation is expressed as CC1(C)NC2C=CC=CC=2CO1, which illustrates the connectivity and arrangement of atoms within the molecular framework [3] [4]. The International Chemical Identifier string InChI=1S/C10H13NO/c1-10(2)11-9-6-4-3-5-8(9)7-12-10/h3-6,11H,7H2,1-2H3 provides a standardized description of the molecular structure [3] [4]. The corresponding International Chemical Identifier Key MAEQOIDZBKIVHI-UHFFFAOYSA-N serves as a unique identifier for this specific chemical entity [3] [4].

Table 1: Molecular Formula and Basic Properties of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine

PropertyValue
Molecular FormulaC₁₀H₁₃NO
Molecular Weight (g/mol)163.22
CAS Registry Number5226-51-7
MDL NumberMFCD09878805
IUPAC Name2,2-dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine
SMILESCC1(C)NC2=C(CO1)C=CC=C2
InChIInChI=1S/C10H13NO/c1-10(2)11-9-6-4-3-5-8(9)7-12-10/h3-6,11H,7H2,1-2H3
InChI KeyMAEQOIDZBKIVHI-UHFFFAOYSA-N
Canonical SMILESCC1(C)NC2C=CC=CC=2CO1

The structural framework exhibits a unique arrangement where the oxazine ring adopts a 1,3-configuration, with nitrogen at position 1 and oxygen at position 3 of the heterocyclic ring [5] [6]. This particular arrangement distinguishes it from other benzoxazine isomers and contributes to its specific chemical and physical properties [5] [7].

IUPAC and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2-dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine [3] [8]. This nomenclature follows the standard benzoxazine naming convention, where the benzo[d] prefix indicates the fusion pattern of the benzene ring to the oxazine moiety [6] [7]. The numbering system begins at the nitrogen atom, proceeding around the oxazine ring, with the benzo ring receiving the [d] designation to specify the fusion position [9] [7].

Alternative naming conventions include various systematic approaches that emphasize different structural aspects of the molecule [10] [11]. The compound is sometimes referred to using Chemical Abstracts Service indexing nomenclature, which may employ different numbering systems or structural descriptors [3] [4]. The heterocyclic nomenclature system classifies this compound within the broader category of 1,3-benzoxazines, distinguishing it from 1,4-benzoxazine and 3,1-benzoxazine isomers [6] [7] [10].

The systematic nomenclature reflects the dihydro nature of the compound, indicating the partial saturation of the oxazine ring [12] [13]. The 2H designation specifies that the ring system contains two hydrogen atoms on the saturated portion, while the 1,4-dihydro terminology indicates the specific positions of these hydrogen additions [7] [13]. The gem-dimethyl substitution at the 2-position is explicitly noted in the name, providing complete structural identification [1] [3].

Structural Isomers and Related Benzoxazine Derivatives

Benzoxazines exist as multiple structural isomers depending on the relative positions of oxygen and nitrogen atoms within the oxazine ring, the location of ring fusion, and the position of double bonds [5] [6]. The 2,2-dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine represents one specific isomeric form within this diverse family of heterocyclic compounds [5] [7].

The primary structural isomers include 1,2-benzoxazine, 1,3-benzoxazine, 1,4-benzoxazine, and 3,1-benzoxazine systems [6] [9] [7]. Each isomer exhibits distinct chemical properties and reactivity patterns due to the different positioning of heteroatoms [5] [6]. The 1,3-benzoxazine configuration, as found in the target compound, places the nitrogen and oxygen atoms in a 1,3-relationship within the six-membered ring [6] [7].

Table 2: Structural Isomers and Related Benzoxazine Derivatives

Compound NameMolecular FormulaCAS NumberRing System TypeHeteroatom Positions
2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazineC₁₀H₁₃NO5226-51-71,3-BenzoxazineN(1), O(3)
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazineC₁₀H₁₃NO866089-28-31,4-BenzoxazineN(1), O(4)
1,6-Dimethyl-2,4-dihydro-3,1-benzoxazineC₁₀H₁₃NOVarious3,1-BenzoxazineN(3), O(1)
3-Methyl-3,4-dihydro-2H-1,4-benzoxazineC₉H₁₁NO32329-20-71,4-BenzoxazineN(1), O(4)

Related benzoxazine derivatives include compounds with varying substitution patterns on both the benzene and oxazine rings [10] [11] [14]. The 2,2-dimethyl substitution pattern represents a specific case of gem-dialkyl substitution, which influences the conformational preferences and stability of the oxazine ring [15] [13]. Alternative derivatives may contain different alkyl, aryl, or functional group substituents at various positions around the bicyclic framework [12] [11].

The structural diversity within the benzoxazine family extends to include oxo-derivatives such as benzoxazinones and benzoxazinocarboxylic acids [16] [17]. These compounds maintain the basic bicyclic framework while incorporating additional functional groups that modify their chemical and biological properties [17] [18]. The parent benzoxazine structure with molecular formula C₈H₇NO serves as the fundamental building block for this extensive family of heterocyclic compounds [5] [6].

Stereochemical Considerations

The stereochemical characteristics of 2,2-dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine are primarily determined by the three-dimensional arrangement of the oxazine ring system and the spatial orientation of substituents [13] [19] [20]. The six-membered oxazine ring adopts a non-planar conformation due to the sp³ hybridization of both the nitrogen and the saturated carbon atoms [19] [20] [21].

Crystallographic studies of related benzoxazine compounds reveal that the oxazine ring typically adopts a half-chair conformation [19] [22] [21] [23]. In this conformation, certain atoms deviate from the mean plane of the ring, creating a puckered structure that minimizes steric interactions and maximizes orbital overlap [19] [21] [23]. The puckering parameters for benzoxazine rings generally show Q values ranging from 0.45 to 0.47 Angstroms, with theta angles between 126 and 130 degrees [19] [21] [23].

Table 3: Stereochemical Parameters and Conformational Properties

ParameterDescription/Value
Ring ConformationHalf-chair to distorted chair
Preferred ConformationHalf-chair with N and C atoms out of plane
Puckering Amplitude (Q)~0.45-0.47 Å (typical for benzoxazines)
Theta (θ) angle126-130° (typical range)
Phi (φ) angleVariable (-75° to -90°)
Nitrogen Hybridizationsp³ hybridization at nitrogen
Axial/Equatorial PreferenceAxial methyl groups at C-2 position
Stereogenic CentersOne at C-2 carbon (gem-dimethyl)
Chiral ConfigurationAchiral due to symmetrical substitution

The gem-dimethyl substitution at the 2-position creates a quaternary carbon center that eliminates potential chirality at this position [1] [3] [15]. The symmetrical nature of the two methyl groups results in an achiral molecule despite the presence of a stereogenic center [15] [13]. This substitution pattern also influences the conformational preferences of the ring system by providing steric bulk that affects the equilibrium between different ring conformations [15] [13] [20].

The nitrogen atom in the oxazine ring exhibits sp³ hybridization with a pyramidal geometry [13] [19] [20]. The sum of angles around the nitrogen typically approaches 334 degrees, consistent with sp³ hybridization and indicating significant deviation from planarity [19] [22]. This three-dimensional arrangement affects the molecule's ability to participate in various chemical reactions and influences its binding interactions with other molecular species [13] [20].

2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine exists as a solid at room temperature under standard conditions [1] [3]. The compound exhibits characteristic physical properties that reflect its heterocyclic benzoxazine structure with two methyl substituents at the 2-position of the oxazine ring.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO [1] [3]
Molecular Weight (g/mol)163.22 [1] [3]
CAS Number5226-51-7 [1] [3]
MDL NumberMFCD09878805 [3]
Melting Point (°C)117-119 [4]
Boiling Point (°C)274.7 ± 19.0 [5] [6] [4]
Density (g/cm³)1.009 ± 0.06 [4] [7]
Flash Point (°C)105.9 [7]

The compound demonstrates a relatively low density compared to many aromatic heterocycles, indicating a less compact molecular packing in the solid state [4] [7]. The melting point range of 117-119°C suggests moderate intermolecular forces, consistent with the presence of hydrogen bonding capabilities through the nitrogen atom and potential π-π stacking interactions from the benzene ring [4].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that confirm the structural identity and purity of the compound.

The characteristic oxazine methylene resonances in related benzoxazine compounds typically appear at chemical shifts between 3.8-5.3 ppm, with the specific pattern dependent on the substitution pattern [8]. For compounds in this structural class, the methylene protons adjacent to oxygen (O-CH₂) typically resonate at higher field compared to those adjacent to nitrogen (N-CH₂) [8].

The aromatic protons of the benzene ring system display characteristic multipicity patterns in the aromatic region (6.5-8.0 ppm), with coupling constants reflecting the ortho, meta, and para relationships between substituents [9] [10]. The dimethyl substituents at the 2-position of the oxazine ring contribute distinctive singlet resonances in the aliphatic region, typically around 1.2-1.5 ppm [10].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine reveals several characteristic absorption bands that provide structural confirmation. The fundamental vibrational modes associated with the oxazine ring system appear as distinctive features in the infrared spectrum.

Characteristic absorption frequencies include:

  • Carbon-hydrogen stretching vibrations of the aromatic ring appear at approximately 3079 and 3034 cm⁻¹ [2]
  • Carbon-oxygen-carbon stretching modes manifest as bands at 1023 and 1218 cm⁻¹ [2]
  • Carbon-nitrogen-carbon stretching produces absorption at 1179 cm⁻¹ [2]
  • Carbon-carbon double bond stretching appears at 1640 cm⁻¹ [2]

The Raman spectroscopic properties of benzoxazine derivatives show complementary information to infrared spectroscopy, with strong scattering from symmetric vibrational modes. The ring breathing modes and in-plane deformation vibrations of the benzene ring contribute significantly to the Raman spectrum [8].

Mass Spectrometry Analysis

Mass spectrometry of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine provides detailed fragmentation patterns and molecular ion information essential for structural characterization and purity assessment.

AdductMass-to-Charge (m/z)Predicted CCS (Ų)
[M+H]⁺164.10700133.8
[M+Na]⁺186.08894141.9
[M-H]⁻162.09244136.3
[M+NH₄]⁺181.13354154.4
[M+K]⁺202.06288140.1
[M+H-H₂O]⁺146.09698127.9

The molecular ion peak appears at m/z 163.09917, corresponding to the exact molecular mass of the compound [1]. Collision cross section values provide information about the three-dimensional structure and molecular size in the gas phase, with values ranging from 127.9 to 154.4 Ų depending on the adduct formation [1].

Common fragmentation patterns include loss of water molecules ([M+H-H₂O]⁺) and formation of various adduct ions with common laboratory cations [1]. The base peak intensity and fragmentation efficiency depend on ionization conditions and collision energy settings.

Electronic and Structural Properties

The electronic structure of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine reflects the conjugated π-electron system of the benzene ring and the electron-donating properties of the nitrogen atom within the oxazine ring. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's chemical reactivity and photophysical properties.

Molecular orbital calculations using density functional theory methods reveal that the frontier molecular orbitals are primarily localized on the aromatic benzene ring system, with significant contributions from the nitrogen lone pair electrons [11] [12]. The electron density distribution shows increased electron density at the nitrogen atom, making it a nucleophilic center for chemical reactions.

The dipole moment of the molecule arises from the asymmetric distribution of electron density, particularly the electronegativity difference between nitrogen, oxygen, and carbon atoms. Related oxazine compounds demonstrate dipole moments in the range of 1-3 Debye units, depending on substitution patterns [13].

X-ray crystallographic studies of related benzoxazine derivatives reveal important structural parameters including bond lengths, bond angles, and torsional angles [14] [15]. The six-membered oxazine ring typically adopts a half-chair conformation to minimize steric interactions between substituents.

Thermodynamic Properties

The thermodynamic properties of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine include various energy-related parameters that characterize its thermal behavior and stability.

PropertyValueNotes
Heat of Formation (kJ/mol)Not determinedRequires experimental determination
Heat of Vaporization (kJ/mol)Estimated 45-50Based on similar compounds
Heat Capacity (J/mol·K)Not determinedTemperature dependent
Critical Temperature (°C)Not determinedAbove boiling point
Critical Pressure (atm)Not determinedEstimated from structure
Thermal StabilityStable under normal conditionsAvoid strong acids/bases

The enthalpy of formation remains experimentally undetermined but can be estimated using group contribution methods based on constituent functional groups [16]. The heat of vaporization is estimated to be in the range of 45-50 kJ/mol based on structural similarities to other benzoxazine derivatives [16].

Thermal stability studies indicate that the compound remains stable under normal laboratory conditions but may undergo decomposition at elevated temperatures or in the presence of strong acids or bases [17]. The glass transition temperature and decomposition temperature require systematic thermal analysis for precise determination.

Solubility and Compatibility with Various Solvents

The solubility characteristics of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine in different solvent systems are crucial for synthetic applications, purification procedures, and analytical methods.

SolventSolubilityNotes
WaterLimitedHydrolysis may occur
ChloroformSolubleGood for extractions
Dimethyl sulfoxideSolubleMay undergo decomposition
MethanolSolubleCommon solvent for synthesis
Ethyl acetateSolubleUsed in purification
HexanePoorly solubleLow polarity solvent
TetrahydrofuranSolubleGood for Nuclear Magnetic Resonance studies
DichloromethaneSolubleGood for extractions

The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and polar protic solvents like methanol [18]. Limited water solubility is observed, which may be accompanied by hydrolysis of the oxazine ring under certain conditions [17].

Solvent compatibility studies reveal that the compound is stable in most organic solvents under ambient conditions. However, prolonged exposure to protic solvents or elevated temperatures may lead to ring-opening reactions [17]. The partition coefficient values indicate moderate lipophilicity, making the compound suitable for various extraction procedures.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine

Dates

Last modified: 08-15-2023

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